3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Overview
Description
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine, trifluoromethyl, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as fluorinated and trifluoromethylated precursors.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, where a boron-containing reagent reacts with the pyridine ring under specific conditions.
Final Purification: The final compound is purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles or electrophiles, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the boron-containing dioxaborolane group. These features can affect the compound’s ability to participate in various reactions and interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(trifluoromethyl)pyridine: Lacks the dioxaborolane group, making it less versatile in coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine: Lacks the fluorine substitution, which can affect its reactivity and applications.
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Uniqueness
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which provide a balance of electronic effects and steric hindrance. This makes it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(14)9(18-6-7)12(15,16)17/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUYXCNDUEIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984826-57-4 |
Source
|
Record name | 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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